RS6212

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

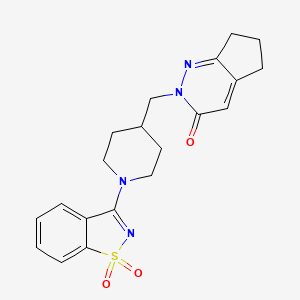

IUPAC Name |

2-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c25-19-12-15-4-3-6-17(15)21-24(19)13-14-8-10-23(11-9-14)20-16-5-1-2-7-18(16)28(26,27)22-20/h1-2,5,7,12,14H,3-4,6,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYIQDCNUYJYRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RS6212: A Technical Guide to its Mechanism as a Lactate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS6212 has been identified as a specific inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1][2] With a half-maximal inhibitory concentration (IC50) of 12.03 μM, this compound demonstrates significant potential as a therapeutic agent, particularly in oncology.[1] This technical guide provides a comprehensive overview of the core mechanism of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated metabolic pathways. The information presented herein is intended to support further research and development of RS612 and other LDH inhibitors.

Introduction to Lactate Dehydrogenase and the Warburg Effect

Lactate dehydrogenase is a pivotal enzyme in cellular metabolism, catalyzing the reversible conversion of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+. This reaction is the final step in anaerobic glycolysis. Many cancer cells exhibit a metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of ample oxygen. This metabolic shift is believed to provide cancer cells with a growth advantage by rapidly generating ATP and essential biosynthetic precursors. The A subunit of lactate dehydrogenase (LDHA) is frequently overexpressed in various cancers and is a key driver of the Warburg effect, making it an attractive target for anticancer therapies. Inhibition of LDHA disrupts the glycolytic pathway, leading to metabolic stress, reduced cell proliferation, and in some cases, cell death.

This compound: A Specific Inhibitor of Lactate Dehydrogenase

This compound, also referred to as compound 18, has been identified as a potent and specific inhibitor of lactate dehydrogenase.[1][2] Its inhibitory activity against LDH has been quantified, and its effects on cancer cell metabolism and viability have been characterized.

Quantitative Inhibition Data

The primary quantitative measure of this compound's potency is its IC50 value against LDH.

| Parameter | Value | Reference |

| IC50 (LDH) | 12.03 μM | [1] |

| IC50 (Med-MB cells) | 81 μM | [1] |

Core Mechanism of Action

This compound exerts its effects by directly inhibiting the enzymatic activity of lactate dehydrogenase. This inhibition leads to a cascade of downstream metabolic consequences within the cell.

Biochemical Effects

Inhibition of LDH by this compound leads to several key biochemical changes:

-

Decreased LDH Activity: Direct inhibition of the enzyme's catalytic function.[1]

-

Reduced Glycolytic Level: A decrease in the extracellular acidification rate (ECAR), a measure of glycolysis.[1]

-

Increased NADH Levels: Accumulation of NADH due to the blockage of its oxidation to NAD+ by LDH.[1]

The increase in the NADH/NAD+ ratio disrupts the cellular redox balance and can lead to oxidative stress, further contributing to cellular dysfunction.

Cellular Effects

The metabolic perturbations caused by this compound translate into significant anti-cancer effects at the cellular level:

-

Anti-proliferative Activity: this compound inhibits the growth of various cancer cell lines.[1]

-

Induction of Programmed Cell Death: In combination with rotenone, an inhibitor of mitochondrial complex I, this compound causes significant cleavage of PARP, a hallmark of apoptosis.[1] This suggests a synergistic effect between the inhibition of glycolysis and oxidative phosphorylation.

Signaling and Metabolic Pathways

The inhibition of LDH by this compound has direct implications for cellular metabolic pathways. The primary consequence is the disruption of glycolysis. While direct modulation of specific signaling cascades by this compound is not yet fully elucidated, the metabolic changes it induces can impact various signaling pathways that are sensitive to the cellular energy state and redox balance. A potential link to the Sonic Hedgehog (SHH) pathway has been noted, as aberrant activation of this pathway is associated with a shift towards glycolysis.[1]

Caption: Metabolic pathway illustrating the central role of LDHA and its inhibition by this compound.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the characterization of LDH inhibitors like this compound.

LDH Enzyme Activity Assay

This assay measures the catalytic activity of LDH by monitoring the change in absorbance resulting from the conversion of NADH to NAD+.

Materials:

-

Recombinant human LDHA enzyme

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Pyruvate (substrate)

-

NADH (cofactor)

-

This compound (inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add assay buffer, NADH, and varying concentrations of this compound.

-

Add the LDHA enzyme to each well and incubate for a pre-determined time at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding pyruvate to each well.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of decrease in absorbance is proportional to LDH activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Experimental workflow for an LDH enzyme activity assay.

Cell Viability and Proliferation Assay

This assay assesses the effect of this compound on the viability and growth of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Cell culture medium and supplements

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound. Include untreated cells as a control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate as required by the assay.

-

Measure the signal (e.g., absorbance or luminescence) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

-

Determine the IC50 value for cell growth inhibition.

Caption: Workflow for a cell viability and proliferation assay.

Conclusion and Future Directions

This compound is a promising specific inhibitor of lactate dehydrogenase with demonstrated anti-cancer properties. Its mechanism of action is centered on the disruption of glycolysis, leading to metabolic stress and cell death in cancer cells that are highly dependent on this pathway. While the initial characterization of this compound has provided valuable insights, further studies are warranted to fully elucidate its therapeutic potential. Future research should focus on determining the precise binding mode and kinetics of inhibition (e.g., competitive, non-competitive), conducting in vivo efficacy and toxicity studies, and exploring its synergistic potential with other anti-cancer agents that target complementary metabolic pathways. A deeper understanding of its impact on cellular signaling will also be crucial for its clinical development.

References

The Role of RS6212 in the Warburg Effect: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Warburg effect, a metabolic hallmark of cancer, describes the propensity of tumor cells to favor aerobic glycolysis over oxidative phosphorylation for energy production. This metabolic shift supports rapid cell proliferation by providing ATP and essential biosynthetic precursors. A key enzyme in this process is lactate dehydrogenase (LDH), which catalyzes the conversion of pyruvate to lactate, regenerating NAD+ to sustain high glycolytic rates. Consequently, LDH has emerged as a promising target for anti-cancer therapies. This technical guide provides an in-depth analysis of RS6212, a specific inhibitor of lactate dehydrogenase, and its role in counteracting the Warburg effect. We will detail its mechanism of action, summarize key quantitative data, provide experimental protocols for its evaluation, and visualize the pertinent signaling pathways.

Introduction to the Warburg Effect and Lactate Dehydrogenase

First observed by Otto Warburg, the Warburg effect is characterized by increased glucose uptake and lactate production in cancer cells, even in the presence of ample oxygen.[1] This metabolic reprogramming is not merely a consequence of dysfunctional mitochondria but is an active process driven by oncogenic signaling pathways such as PI3K/Akt/mTOR, HIF-1, and c-Myc.[2] These pathways upregulate glucose transporters and glycolytic enzymes, including lactate dehydrogenase A (LDHA).[3]

LDHA is a critical enzyme for the maintenance of the Warburg effect. By converting pyruvate to lactate, it regenerates the NAD+ consumed during glycolysis, allowing for a continued high flux of glucose through the pathway.[4] This process is essential for the rapid production of ATP and the generation of anabolic precursors necessary for cell growth and proliferation.[5] The elevated expression and activity of LDHA in many cancers correlate with tumor progression and poor prognosis, making it an attractive therapeutic target.[6]

This compound: A Specific Inhibitor of Lactate Dehydrogenase

This compound is a pyridazine derivative identified through structure-based virtual screening as a specific inhibitor of lactate dehydrogenase.[7][8] It has demonstrated potent anti-cancer activity in multiple cancer cell lines, establishing it as a valuable tool for studying the therapeutic potential of LDH inhibition.[7][9]

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of lactate dehydrogenase.[9] This inhibition disrupts the conversion of pyruvate to lactate, leading to several downstream consequences that counteract the Warburg effect:

-

Decreased Glycolytic Flux: By limiting the regeneration of NAD+, this compound impedes the overall rate of glycolysis. This is evidenced by a decrease in the extracellular acidification rate (ECAR), a measure of lactate production.[9]

-

Increased NADH Levels: The inhibition of LDH leads to an accumulation of its substrate, NADH.[9] This alteration in the NADH/NAD+ ratio can have widespread effects on cellular redox balance and metabolic pathways.

-

Induction of Oxidative Stress: The metabolic shift induced by LDH inhibition can lead to an increase in reactive oxygen species (ROS), contributing to cellular damage and apoptosis.[6]

-

Inhibition of Cell Proliferation: By disrupting the primary energy and biosynthetic pathways of cancer cells, this compound effectively inhibits their growth and proliferation.[9]

Quantitative Data for this compound

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Cell Line/Target | Reference |

| LDH IC50 | 12.03 µM | Human LDH | [7][9] |

| Anti-proliferative IC50 | 81 µM | Med-MB (SHH MB) | [9] |

Table 1: In Vitro Efficacy of this compound

| Treatment | Effect | Cell Line | Reference |

| This compound (80 µM; 6 h) | Decreased LDH activity | Cancer cells | [9] |

| This compound (80 µM; 6 h) | Decreased glycolytic level | Cancer cells | [9] |

| This compound (80 µM; 6 h) | Decreased ECAR | Cancer cells | [9] |

| This compound (12.03 µM; 6 h) | Increased NADH level | Cancer cells | [9] |

| This compound (0-320 µM; 48 h) | Inhibited cell growth (no PARP cleavage or LC3B-I lipidation) | HCT116 | [9] |

| This compound (50 & 100 nM) + Rotenone (50 & 100 nM; 24 h) | Increased inhibitory effect and significant PARP cleavage | HCT116 | [9] |

Table 2: Cellular Effects of this compound

Signaling Pathways Modulated by this compound

The inhibition of LDH by this compound has significant implications for cellular signaling, primarily by disrupting the metabolic state that many oncogenic pathways rely upon.

The Central Role of LDH in the Warburg Effect

The following diagram illustrates the central position of LDH in aerobic glycolysis and the direct impact of this compound.

This compound and the Sonic Hedgehog (SHH) Pathway

Aberrant activation of the Sonic Hedgehog (SHH) signaling pathway is linked to a metabolic shift towards glycolysis.[9] this compound has shown significant anti-proliferative activity in medulloblastoma (Med-MB) cells, a cancer type often driven by the SHH pathway, suggesting a potential therapeutic application for targeting this metabolic vulnerability.[9]

Adaptive Survival Signaling in Response to LDH Inhibition

Cancer cells can adapt to LDH inhibition by activating pro-survival signaling pathways. A key adaptive response involves the GCN2-ATF4 pathway, which is triggered by amino acid stress resulting from the disruption of glycolysis-linked biosynthetic pathways.[10] This highlights the need for combination therapies to overcome resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Lactate Dehydrogenase (LDH) Activity Assay

This protocol measures the enzymatic activity of LDH in cell lysates.

Materials:

-

96-well plate

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cell lysis buffer (e.g., RIPA buffer)

-

Reaction buffer: 50 mM Hepes (pH 7.2), 0.01% (v/v) Triton X-100, 0.01% bovine gamma-globulin, 2 mM DTT

-

NADH solution (60 µM in reaction buffer)

-

Pyruvate solution (2 mM in reaction buffer)

-

This compound or other inhibitors

-

Purified human LDH (for standard curve)

Procedure:

-

Culture and treat cells with this compound or vehicle control for the desired time.

-

Lyse cells and collect the supernatant containing the cell lysate.

-

Determine the protein concentration of the lysates.

-

In a 96-well plate, add a standardized amount of cell lysate to each well.

-

Add the inhibitor (if not pre-treated with cells) and NADH solution to the wells.

-

Initiate the reaction by adding the pyruvate solution.

-

Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer in kinetic mode. The rate of NADH consumption is proportional to LDH activity.[11]

-

Calculate LDH activity relative to the protein concentration and normalize to the control group.

Extracellular Acidification Rate (ECAR) Assay

This assay measures the rate of lactate production, a hallmark of glycolysis.

Materials:

-

Seahorse XF Analyzer

-

XF cell culture microplates

-

XF base medium supplemented with 2 mM L-glutamine, pH 7.4

-

Glucose (10 mM)

-

Oligomycin (1 µM)

-

2-Deoxy-D-glucose (2-DG, 50 mM)

-

This compound or other inhibitors

Procedure:

-

Seed cells in an XF cell culture microplate and allow them to adhere.

-

Treat cells with this compound or vehicle control for the desired time.

-

Replace the culture medium with XF base medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Load the sensor cartridge with glucose, oligomycin, and 2-DG in the appropriate ports.

-

Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.

-

The instrument will sequentially inject the compounds and measure the ECAR.

-

Analyze the data to determine the rates of glycolysis, glycolytic capacity, and glycolytic reserve.[12]

NADH/NAD+ Ratio Assay

This protocol quantifies the intracellular ratio of NADH to NAD+.

Materials:

-

NADH/NAD+ assay kit (colorimetric or fluorometric)

-

96-well plate

-

Plate reader

-

Cell lysis buffer provided with the kit

-

This compound or other inhibitors

Procedure:

-

Culture and treat cells with this compound or vehicle control for the desired time.

-

Lyse the cells using the provided lysis buffer.

-

Follow the kit manufacturer's instructions to separate and quantify NADH and NAD+ in the cell lysates. This typically involves enzymatic cycling reactions that generate a product detectable by the plate reader.

-

Calculate the NADH/NAD+ ratio for each sample and normalize to the control group.[13]

Cell Proliferation Assay

This assay determines the effect of this compound on cancer cell growth.

Materials:

-

96-well plate

-

Cell culture medium

-

Cancer cell lines of interest

-

This compound

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

Plate reader

Procedure:

-

Seed cells at a low density in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate the cells for the desired period (e.g., 48-72 hours).

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or luminescence development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow and Logic

The following diagram outlines a typical experimental workflow for evaluating the role of this compound in the Warburg effect.

Conclusion

This compound is a specific and potent inhibitor of lactate dehydrogenase that effectively targets the Warburg effect in cancer cells. By disrupting a key enzymatic step in aerobic glycolysis, this compound leads to decreased lactate production, altered cellular redox state, and inhibition of tumor cell proliferation. The data presented in this guide underscore the therapeutic potential of LDH inhibition. However, the activation of adaptive survival pathways highlights the importance of exploring combination therapies to achieve durable anti-cancer responses. The experimental protocols and pathway visualizations provided herein offer a comprehensive resource for researchers and drug development professionals working to advance novel metabolic therapies for cancer.

References

- 1. Measuring Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Muscle Stem Cells Using a Seahorse Analyzer: Applicability for Aging Studies | Springer Nature Experiments [experiments.springernature.com]

- 2. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of novel human lactate dehydrogenase inhibitors: Structure-based virtual screening studies and biological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Mapping Metabolism: Monitoring Lactate Dehydrogenase Activity Directly in Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

RS-021: A Novel First-in-Class Metabolic Therapy Targeting Mitochondrial Redox Homeostasis in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary:

The landscape of cancer therapeutics is continually evolving, with a growing emphasis on targeting the unique metabolic vulnerabilities of tumor cells. One such promising avenue is the disruption of mitochondrial redox balance, a critical process for cancer cell survival and proliferation. This whitepaper provides a comprehensive technical overview of RSO-021, a first-in-class inhibitor of mitochondrial peroxiredoxin 3 (PRX3), developed by RS Oncology. RSO-021 represents a novel metabolic therapy designed to selectively induce overwhelming oxidative stress within cancer cells, leading to their demise. This document details the mechanism of action of RSO-021, summarizes key preclinical and clinical data, outlines experimental protocols, and visualizes the relevant biological pathways and clinical trial workflows.

Introduction to RSO-021 and its Target: PRX3

RSO-021 is a sulfur-rich, cyclic oligopeptide of the thiopeptide class that acts as a potent and irreversible inhibitor of peroxiredoxin 3 (PRX3).[1][2][3] PRX3 is a key antioxidant enzyme located within the mitochondria, responsible for scavenging hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[2][4][5] Cancer cells, due to their heightened metabolic rate, experience significantly elevated levels of ROS, making them highly dependent on antioxidant systems like PRX3 to maintain redox homeostasis and evade apoptosis.[2][4] By targeting PRX3, RSO-021 exploits this metabolic vulnerability, leading to a buildup of mitochondrial H₂O₂, catastrophic oxidative stress, and selective cancer cell death, while sparing normal, healthy cells.[2][6][7][8]

Mechanism of Action

RSO-021's mechanism of action is centered on the covalent inactivation of PRX3.[1][2] The compound's reactive sites form a covalent bond with the active site cysteine residues of the PRX3 enzyme.[2] This irreversible binding event renders the enzyme non-functional, thereby inhibiting its ability to neutralize mitochondrial H₂O₂. The resulting accumulation of ROS within the mitochondria triggers a cascade of events leading to cellular damage and apoptosis. This targeted approach offers a high degree of selectivity for cancer cells, which are inherently more susceptible to oxidative stress due to their dysregulated metabolism.[4][6]

Signaling Pathway and Cellular Impact

The inhibition of PRX3 by RSO-021 initiates a signaling cascade driven by oxidative stress. This ultimately leads to a mesenchymal-to-epithelial transition (MET) in mesothelioma cells, suggesting a potential to alter tumor progression and reduce aggressiveness.[9]

Preclinical and Clinical Development

Preclinical Studies

Preclinical investigations in cell and mouse models of mesothelioma demonstrated potent PRX3 inactivation and significant anti-tumor activity with good tolerability, providing a strong rationale for clinical development.[2][10]

MITOPE Clinical Trial

RSO-021 is currently being evaluated in the MITOPE (Mitochondrial Targeting in Pleural Effusion) Phase 1/2 clinical trial (NCT05278975).[2][5] This open-label, non-randomized, multicenter study is designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of intrapleurally administered RSO-021 in patients with malignant pleural effusion (MPE) due to mesothelioma or other advanced solid tumors.[1][2][11]

Experimental Workflow of the MITOPE Trial:

Quantitative Data Summary

The Phase 1 portion of the MITOPE trial has yielded promising initial data.

Table 1: Phase 1 MITOPE Trial - Safety and Efficacy Overview [1][3][11]

| Parameter | Value/Observation |

| Patient Population | 15 patients with MPE (12 with mesothelioma) |

| Prior Therapies | 80% had ≥3 prior anti-cancer regimens |

| Maximum Tolerated Dose (MTD) | 90 mg/week (intrapleural) |

| Common Treatment-Related Adverse Events (All Grades) | Fatigue (33%), Pyrexia (20%), Elevated Creatinine (20%) |

| Dose-Limiting Toxicities (DLTs) | G3 Dyspnea and G3 Acute Inflammatory Response at 120 mg/wk; G3 Dyspnea at 180 mg/wk |

| Pharmacokinetics | Minimal systemic exposure after intrapleural administration |

| Efficacy (Evaluable Patients, n=10) | - 1 long-term partial response- Encouraging survival in 7 patients- Promising responses in non-target lesions and other cancers with metastatic disease to the lung |

| Tumor Shrinkage (at 90mg/week) | Up to 59% |

Experimental Protocols

In Vitro PRX3 Inhibition Assay

-

Objective: To determine the inhibitory activity of RSO-021 on PRX3.

-

Methodology: Recombinant human PRX3 is incubated with varying concentrations of RSO-021. The enzymatic activity of PRX3 is then measured by monitoring the consumption of H₂O₂ using a colorimetric or fluorometric assay. The degree of covalent adduct formation on the PRX3 monomer can be assessed using biochemical assays.[12]

Cell Viability and Cytotoxicity Assays

-

Objective: To evaluate the cytotoxic effects of RSO-021 on cancer cell lines.

-

Methodology: Cancer cell lines (e.g., human ovarian SK-OV-3) are cultured in the presence of increasing concentrations of RSO-021.[12] Cell viability is assessed after a defined incubation period (e.g., 72 hours) using methods such as crystal violet staining or MTS/MTT assays to determine the EC50 (half-maximal effective concentration).[12]

In Vivo Xenograft Studies

-

Objective: To assess the anti-tumor efficacy of RSO-021 in a living organism.

-

Methodology: Human cancer cells (e.g., mesothelioma) are subcutaneously or orthotopically implanted into immunocompromised mice. Once tumors are established, mice are treated with RSO-021 (e.g., via intrapleural administration) or a vehicle control. Tumor growth is monitored over time by measuring tumor volume. At the end of the study, tumors are excised and may be analyzed for biomarkers of drug activity.

MITOPE Clinical Trial Protocol (Simplified)

-

Objective: To evaluate the safety, tolerability, and preliminary efficacy of RSO-021 in patients with MPE.

-

Phase 1 (Dose Escalation): Patients receive weekly intrapleural infusions of RSO-021 at escalating doses (90 mg, 120 mg, 180 mg) following complete drainage of the pleural effusion.[2][11] The primary endpoint is the determination of the MTD.

-

Phase 2 (Dose Expansion): Patients are treated with RSO-021 at the MTD, either as a single agent or in combination with standard-of-care chemotherapy (e.g., paclitaxel).[6][13] Efficacy is assessed using mRECIST 1.1 for mesothelioma and RECIST 1.1 for other solid tumors.[11]

Conclusion and Future Directions

RSO-021 represents a highly innovative approach to cancer therapy by targeting a key component of the mitochondrial antioxidant defense system. The mechanism of selectively inducing oxidative stress in cancer cells is a promising strategy, particularly for aggressive and difficult-to-treat malignancies. The initial results from the Phase 1 MITOPE trial are encouraging, demonstrating a manageable safety profile and early signs of clinical activity.

Future research will focus on the ongoing Phase 2 portion of the MITOPE trial to further evaluate the efficacy of RSO-021 as a monotherapy and in combination with other anti-cancer agents.[3][6] Additionally, RS Oncology is in the lead optimization stage for a next-generation, systemically administered compound, which could broaden the applicability of this therapeutic approach to a wider range of solid tumors.[8] The continued investigation of PRX3 inhibitors like RSO-021 holds the potential to introduce a new class of metabolic therapies into the oncologist's armamentarium.

References

- 1. From Bench to Bedside: Positive Data from a Phase 1 Clinical Trial of RSO-021 [med.uvm.edu]

- 2. aacrjournals.org [aacrjournals.org]

- 3. massbio.org [massbio.org]

- 4. What are PRDX3 inhibitors and how do they work? [synapse.patsnap.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. RS Oncology doses first subject in trial of RSO-021 [clinicaltrialsarena.com]

- 7. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

- 8. RS Oncology LLC - BIO International Convention 2025 [convention.bio.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. RS Oncology LLC - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 11. First-in-human phase I clinical trial of RSO-021, a first-in class covalent inhibitor of mitochondrial peroxiredoxin 3 (PRX3), in patients with malignant pleural effusion due to mesothelioma and other advanced solid tumors (MITOPE). - ASCO [asco.org]

- 12. Wake Forest University divulges new PRDX3 inhibitors for cancer | BioWorld [bioworld.com]

- 13. cancerresearchuk.org [cancerresearchuk.org]

An In-Depth Technical Guide to RG7212 and its Effect on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that plays a pivotal role in tumor progression, metastasis, and response to therapy. A key signaling pathway that shapes the TME is the interaction between the TNF-like weak inducer of apoptosis (TWEAK) and its receptor, the fibroblast growth factor-inducible molecule 14 (Fn14).[1][2] The TWEAK/Fn14 pathway is frequently overexpressed in various solid tumors and is associated with poor prognosis.[3][4] Its activation promotes tumor cell proliferation, survival, invasion, and angiogenesis, while also modulating the immune landscape within the tumor.[1][2]

RG7212 is a humanized IgG1κ monoclonal antibody that acts as a TWEAK antagonist.[2][4] By binding to TWEAK, RG7212 prevents its interaction with the Fn14 receptor, thereby inhibiting downstream signaling and its pro-tumoral effects.[2] This technical guide provides a comprehensive overview of RG7212, detailing its mechanism of action, its multifaceted effects on the tumor microenvironment, and the experimental methodologies used to elucidate its activity.

Mechanism of Action

RG7212 exerts its anti-tumor effects by specifically targeting and neutralizing the TWEAK ligand.[2] This prevents the engagement of TWEAK with its receptor, Fn14, which is often upregulated on the surface of cancer cells.[3] The binding of TWEAK to Fn14 triggers the recruitment of TNF receptor-associated factors (TRAFs) to the intracellular domain of Fn14, leading to the activation of multiple downstream signaling cascades, most notably the canonical and non-canonical NF-κB pathways, as well as the MAPK and AKT pathways.[4][5] These pathways collectively drive the expression of genes involved in inflammation, cell proliferation, survival, and angiogenesis.[1] By blocking the initial TWEAK-Fn14 interaction, RG7212 effectively abrogates these downstream signaling events, leading to an inhibition of tumor growth and a remodeling of the tumor microenvironment.[3][6]

Signaling Pathways

The TWEAK/Fn14 signaling cascade and the inhibitory action of RG7212 are depicted in the following diagram.

Caption: TWEAK/Fn14 signaling and RG7212 inhibition.

Effects on the Tumor Microenvironment

RG7212 modulates the TME through direct effects on tumor cells and by altering the composition and function of immune cells.

Direct Effects on Tumor Cells

By inhibiting the TWEAK/Fn14 pathway, RG7212 directly suppresses tumor cell proliferation and survival.[3][7] This is evidenced by the reduction in the proliferation marker Ki-67 observed in tumor biopsies from patients treated with RG7212.[4] In preclinical models, RG7212 treatment leads to significant tumor growth inhibition and even regression in various Fn14-expressing cancer cell line- and patient-derived xenografts.[3]

Modulation of Immune Cell Infiltrate

A critical aspect of RG7212's mechanism of action is its ability to reconfigure the immune cell landscape within the TME.[3][7] TWEAK signaling has been shown to promote an immunosuppressive microenvironment.[3] Blockade of this pathway by RG7212 leads to a more favorable anti-tumor immune response. Specifically, in a patient with malignant melanoma who showed tumor regression, treatment with RG7212 was associated with an increase in tumor T-cell infiltration and a decrease in tumor macrophage content.[7] Preclinical studies in mice corroborate these findings, demonstrating that anti-TWEAK antibody treatment results in a significant increase in CD3+ T cells in the blood and spleen, and a significant increase in monocytes/macrophages (CD11b+/F4/80+) within the tumor.[4]

Alteration of Cytokine and Chemokine Profile

The TWEAK/Fn14 pathway induces the expression of a variety of genes encoding immunomodulatory cytokines and chemokines that can promote tumor growth and immune evasion.[3][7] These include CCL2, CXCL10, and CXCL11, which are involved in the recruitment of T-cells and monocytes, and CD274 (PD-L1), a key immune checkpoint protein.[3][7] Treatment with RG7212 leads to a decrease in the expression of these TWEAK-inducible factors, thereby helping to reverse the immunosuppressive TME.[3][7]

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of RG7212.

Table 1: Preclinical In Vivo Efficacy of RG7212 in Xenograft Models

| Tumor Model | Cancer Type | Fn14 Expression | Outcome | Citation |

| ACHN | Renal Cell Carcinoma | High | Complete tumor growth inhibition to regression | [3] |

| MDA-MB-231 | Breast Cancer | High | Complete tumor growth inhibition to regression | [3] |

| Caki-1 | Renal Cell Carcinoma | High | Complete tumor growth inhibition to regression | [3] |

| Calu-3 | Non-Small Cell Lung Cancer | High | Complete tumor growth inhibition to regression | [3] |

| Pan02 (syngeneic) | Pancreatic Cancer | High | Significant antitumor activity | [3] |

| RENCA (syngeneic) | Renal Cell Carcinoma | High | Significant antitumor activity | [3] |

Table 2: Pharmacodynamic Effects of RG7212 in a Phase I Clinical Trial

| Parameter | Measurement | Result | Citation |

| TWEAK Ligand | Free and total TWEAK in plasma | Cleared to undetectable levels | [4] |

| Tumor Proliferation | Ki-67 expression in tumor biopsies | >40% reduction in 3 patients | [4] |

| TWEAK/Fn14 Signaling | TRAF1 expression in tumor biopsies | Reduction observed | [4] |

| Clinical Outcome | Stable Disease | 15 of 54 patients (28%) for ≥16 weeks | [4] |

| Tumor Regression | RECIST criteria | One patient with BRAF wild-type melanoma | [4] |

Table 3: RG7212 Binding Affinity

| Parameter | Value | Citation |

| IC50 for TWEAK binding | 13 ng/mL | [4] |

Experimental Protocols

Patient-Derived Xenograft (PDX) Model for Efficacy Testing

This protocol describes a general procedure for establishing and utilizing PDX models to evaluate the anti-tumor activity of RG7212.

-

Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection.[8]

-

Implantation: A small fragment of the tumor tissue is surgically implanted subcutaneously into the flank of immunocompromised mice (e.g., NSG mice).[9]

-

Tumor Growth and Passaging: Tumors are allowed to grow to a specified volume (e.g., 1000 mm³). The tumors are then harvested and can be passaged to subsequent cohorts of mice for expansion.[9]

-

Cohort Formation and Treatment: Once tumors in the experimental cohort reach a palpable size, mice are randomized into treatment and control groups. RG7212 or a vehicle control is administered, for example, twice weekly via intravenous injection.[3]

-

Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers, and tumor volume is calculated.[9]

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point after the last treatment. Tumor growth inhibition (TGI) is calculated to determine the efficacy of RG7212.[10]

Immunohistochemistry (IHC) for TME Analysis

This protocol outlines the steps for performing IHC on tumor tissue to assess changes in the TME following RG7212 treatment.

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections are deparaffinized and rehydrated.[11]

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using an appropriate buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA buffer pH 9.0) to unmask the antigens.[12]

-

Blocking: Endogenous peroxidase activity is blocked, and non-specific antibody binding is prevented by incubating the slides in a blocking solution.[12]

-

Primary Antibody Incubation: Slides are incubated with primary antibodies specific for markers of interest (e.g., Ki-67 for proliferation, CD3 for T-cells, F4/80 for macrophages, pERK for signaling).[13]

-

Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection reagent (e.g., DAB) that produces a colored precipitate at the site of the antigen.[14]

-

Counterstaining and Mounting: The slides are counterstained with hematoxylin to visualize cell nuclei and then dehydrated and mounted with a coverslip.[11]

-

Imaging and Analysis: The stained slides are scanned to create digital images. The expression and localization of the markers are then quantified using image analysis software.[12]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effects of RG7212.

Caption: A typical workflow for evaluating RG7212.

Conclusion

RG7212 represents a promising therapeutic strategy that targets the TWEAK/Fn14 signaling axis, a key driver of tumor progression and immune evasion. Its mechanism of action involves the direct inhibition of tumor cell proliferation and survival, coupled with a significant remodeling of the tumor microenvironment towards a more anti-tumorigenic state. By increasing T-cell infiltration, reducing macrophage content, and downregulating immunosuppressive cytokines and chemokines, RG7212 has demonstrated a multifaceted approach to combating cancer. The encouraging safety profile and signs of clinical activity in early-phase trials warrant further investigation of RG7212, particularly in combination with other immunotherapies and standard-of-care agents, for the treatment of Fn14-positive solid tumors.[3][4]

References

- 1. TWEAK/Fn14 signaling in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. RG7212 anti-TWEAK mAb inhibits tumor growth through inhibition of tumor cell proliferation and survival signaling and by enhancing the host antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 10. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Defining the Tumor Microenvironment by Integration of Immunohistochemistry and Extracellular Matrix Targeted Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-Throughput Multiplex Immunohistochemical Imaging of the Tumor and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. bosterbio.com [bosterbio.com]

Preliminary Studies on the Anticancer Properties of RS6212: An In-depth Technical Guide

Introduction

Extensive research into the molecular mechanisms of cancer has paved the way for the development of targeted therapies that aim to selectively inhibit pathways crucial for tumor growth and survival. This guide provides a comprehensive overview of the preliminary preclinical data on RS6212, a novel investigational agent. The following sections will detail the quantitative data from initial studies, the experimental methodologies employed, and the key signaling pathways implicated in its mechanism of action. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology.

Quantitative Data Summary

The initial preclinical evaluation of this compound has yielded quantitative data across various in vitro and in vivo models, suggesting its potential as an anticancer agent. These findings are summarized in the tables below for clarity and comparative analysis.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Non-Small Cell Lung Cancer | 150 |

| HCT116 | Colorectal Carcinoma | 220 |

| MCF-7 | Breast Adenocarcinoma | 310 |

| PC-3 | Prostate Cancer | 180 |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |

| A549 (NSCLC) | This compound (10 mg/kg) | 65 |

| HCT116 (Colorectal) | This compound (10 mg/kg) | 58 |

Experimental Protocols

The following section outlines the detailed methodologies for the key experiments conducted to assess the anticancer properties of this compound.

1. Cell Culture and Viability Assays

-

Cell Lines and Culture Conditions: Human cancer cell lines A549, HCT116, MCF-7, and PC-3 were obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

MTT Assay for Cytotoxicity: Cells were seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours of incubation, cells were treated with various concentrations of this compound for 72 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO. The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

2. Animal Studies

-

Xenograft Model Development: All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee. Six-week-old female athymic nude mice were subcutaneously injected with 5 x 10^6 A549 or HCT116 cells.

-

Drug Administration and Tumor Growth Measurement: When tumors reached an average volume of 100-150 mm³, mice were randomized into vehicle control and this compound treatment groups (n=8 per group). This compound was administered intraperitoneally at a dose of 10 mg/kg daily for 21 days. Tumor volume was measured every three days using calipers and calculated using the formula: (Length × Width²)/2. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action of this compound and the experimental processes, the following diagrams have been generated using the DOT language.

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Caption: Proposed dual inhibition of RAF and PI3K pathways by this compound.

The preliminary data on this compound demonstrate its potential as a promising anticancer agent with activity against multiple cancer cell lines in vitro and in vivo. The proposed mechanism of action involves the dual inhibition of the RAF-MEK-ERK and PI3K-AKT-mTOR signaling pathways, which are critical for cancer cell proliferation and survival. Further investigation is warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for patient selection in future clinical trials.

Investigating the Specificity of RS6212 for LDH-A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specificity of the lactate dehydrogenase A (LDH-A) inhibitor, RS6212. The document summarizes key quantitative data, details experimental protocols for assessing its activity and target engagement, and visualizes relevant biological pathways and workflows.

Introduction to this compound

This compound, also known as pyridazine derivative 18, is a small molecule inhibitor of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis.[1][2] Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, known as the Warburg effect, making them highly dependent on LDH-A for energy production and regeneration of NAD+.[1][2] Consequently, inhibition of LDH-A presents a promising therapeutic strategy for cancer treatment.[1][2] this compound was identified through a structure-based virtual screening campaign and has demonstrated potent anticancer activity in various cancer cell lines.[1][2] This guide focuses on the specificity of this compound for its primary target, LDH-A.

Quantitative Data on this compound Specificity

The inhibitory activity of this compound against human LDH-A has been quantified, providing insights into its potency. The following table summarizes the available data.

| Target | Parameter | Value | Reference |

| Human LDH | IC50 | 12.03 µM | [1] |

Further quantitative data on the selectivity of this compound for LDH-A over the LDH-B isoform, or broader off-target profiling data from techniques such as kinome scanning, are not extensively available in the public domain based on the conducted research.

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the specificity and target engagement of this compound for LDH-A.

Biochemical Assay for LDH-A Inhibition

This protocol outlines a standard enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of this compound against LDH-A. The assay monitors the decrease in NADH concentration, which is consumed during the LDH-A-catalyzed conversion of pyruvate to lactate.

Materials:

-

Human recombinant LDH-A

-

Pyruvate

-

β-Nicotinamide adenine dinucleotide (NADH)

-

This compound (or other test compounds)

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

LDH-A enzyme solution

-

Serial dilutions of this compound or vehicle control (DMSO)

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding a solution of pyruvate and NADH.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the LDH-A activity.

-

Plot the rate of reaction against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Antibody specific for LDH-A

-

Secondary antibody conjugated to a detectable marker (e.g., HRP)

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture the chosen cell line to a suitable confluency.

-

Treat the cells with either this compound at a desired concentration or a vehicle control (DMSO) and incubate under normal culture conditions.

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Analyze the amount of soluble LDH-A in the supernatant at each temperature using SDS-PAGE and Western blotting with an LDH-A specific antibody.

-

Quantify the band intensities and plot the percentage of soluble LDH-A against the temperature.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the investigation of this compound.

References

- 1. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel human lactate dehydrogenase inhibitors: Structure-based virtual screening studies and biological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: RS6212, a Novel Lactate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS6212, also identified as compound 18 in its discovery publication, is a novel, specific inhibitor of human lactate dehydrogenase (LDH). Identified through a structure-based virtual screening campaign, this pyridazine derivative has demonstrated potent anticancer activity in the micromolar range across multiple cancer cell lines. This compound exerts its effects by targeting the reprogrammed metabolism of cancer cells, a hallmark of which is the increased conversion of pyruvate to lactate by LDH. This document provides a comprehensive technical overview of the discovery, chemical properties, and biological activity of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Discovery of this compound

This compound was identified as a promising inhibitor of lactate dehydrogenase through a computational, structure-based virtual screening process.[1][2] This approach aimed to identify novel small molecules capable of binding to and inhibiting LDH, a key enzyme in the anaerobic glycolytic pathway often upregulated in cancer cells.

Experimental Workflow: Structure-Based Virtual Screening

The discovery of this compound involved a multi-step in silico screening process designed to identify and prioritize potential LDH inhibitors from a large compound library. The general workflow for such a process is outlined below.

Caption: Workflow for the discovery of this compound.

Chemical Properties of this compound

This compound is a pyridazine derivative with the following chemical properties:

| Property | Value |

| Molecular Formula | C₂₀H₂₂N₄O₃S |

| Molecular Weight | 398.48 g/mol |

| CAS Number | 2097925-52-3 |

Mechanism of Action

This compound functions as a specific inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the metabolic pathway of cancer cells known as the Warburg effect. By inhibiting LDH, this compound disrupts the conversion of pyruvate to lactate, leading to a decrease in glycolysis and an increase in intracellular NADH levels. This metabolic disruption ultimately contributes to the potent anticancer activity observed for this compound.

Signaling Pathway: Lactate Dehydrogenase in Cancer Metabolism

The following diagram illustrates the central role of LDH in cancer cell metabolism and the point of intervention for this compound.

Caption: this compound inhibits the LDH-mediated conversion of pyruvate to lactate.

Biological Activity

This compound has demonstrated significant biological activity as an LDH inhibitor and an anticancer agent.

Quantitative Data Summary

The following table summarizes the key quantitative data for the biological activity of this compound.

| Assay | Cell Line | Parameter | Value | Reference |

| LDH Inhibition | - | IC₅₀ | 12.03 μM | [3] |

| Anti-proliferative Activity | Med-MB (medulloblastoma) | IC₅₀ | 81 μM | [3] |

| Cell Growth Inhibition | HCT116 | - | Inhibition observed at 0-320 μM | [3] |

| Synergistic Effect | HCT116 | - | Increased inhibitory effect with Rotenone (50 nM and 100 nM) | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

LDH Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of this compound against lactate dehydrogenase.

Materials:

-

Recombinant human LDH enzyme

-

NADH

-

Pyruvate

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADH, and the LDH enzyme in each well of a 96-well plate.

-

Add varying concentrations of this compound (or DMSO for control) to the wells and incubate for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).

-

Initiate the enzymatic reaction by adding pyruvate to each well.

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percentage of LDH inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes the method used to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Med-MB, HCT116)

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting solution at approximately 570 nm.

-

Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

Extracellular Acidification Rate (ECAR) Assay

This protocol outlines the measurement of the glycolytic rate of cancer cells treated with this compound.

Materials:

-

Cancer cell lines

-

Seahorse XFp Cell Culture Microplate

-

Seahorse XFp Analyzer

-

Assay medium (e.g., XF Base Medium supplemented with glutamine)

-

This compound stock solution

-

Glucose, Oligomycin, and 2-Deoxyglucose (2-DG)

Procedure:

-

Seed cells into a Seahorse XFp Cell Culture Microplate and allow them to attach.

-

One hour prior to the assay, replace the culture medium with the assay medium and incubate in a non-CO₂ incubator.

-

Load the sensor cartridge with glucose, oligomycin, and 2-DG for sequential injection.

-

Place the cell plate in the Seahorse XFp Analyzer and measure the basal ECAR.

-

Treat the cells with this compound (or vehicle control) and measure the ECAR.

-

Sequentially inject glucose, oligomycin, and 2-DG to determine key parameters of glycolytic flux, including glycolysis, glycolytic capacity, and glycolytic reserve.

-

Analyze the data to determine the effect of this compound on the extracellular acidification rate.

Conclusion

This compound is a promising novel inhibitor of lactate dehydrogenase with demonstrated anticancer activity. Its discovery through structure-based virtual screening highlights the power of computational methods in modern drug development. The data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and for the development of new anticancer strategies targeting cellular metabolism.

References

- 1. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel human lactate dehydrogenase inhibitors: Structure-based virtual screening studies and biological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for RS6212, a Novel Lactate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS6212 is a potent and specific inhibitor of lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis.[1][2] Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, making them highly dependent on LDH activity for energy production and biosynthesis.[1] Inhibition of LDH by this compound presents a promising therapeutic strategy for targeting cancer metabolism.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its anti-cancer effects.

Mechanism of Action

This compound, also identified as pyridazine derivative 18, specifically targets and inhibits lactate dehydrogenase (LDH).[1] LDH catalyzes the reversible conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis which also regenerates NAD+ required for continued glycolytic flux. By inhibiting LDH, this compound disrupts the metabolic activity of cancer cells, leading to decreased energy production, reduced cell proliferation, and in some cases, cell death.[2][3]

Below is a diagram illustrating the central role of LDH in cancer cell metabolism and the inhibitory action of this compound.

Caption: Signaling pathway of this compound inhibiting LDH in cancer metabolism.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines and experimental conditions.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Concentration | Incubation Time | Observed Effect |

| IC₅₀ | - | 12.03 µM | - | Inhibition of LDH enzyme activity[2] |

| IC₅₀ | Med-MB (medulloblastoma) | 81 µM | 24 hours | Inhibition of cell proliferation[2] |

| Anti-proliferative Activity | Multiple cancer cell lines | 80 µM | 0 - 72 hours | Significant anti-proliferative activity[2] |

| LDH Activity | HCT116 | 80 µM | 6 hours | Decrease in LDH activity[2] |

| Glycolytic Level (ECAR) | HCT116 | 80 µM | 6 hours | Decrease in extracellular acidification rate[2] |

| NADH Level | HCT116 | 12.03 µM | 6 hours | Increase in NADH level[2] |

| Cell Growth Inhibition | HCT116 | 0 - 320 µM | 48 hours | Inhibition of cell growth[2] |

| Synergistic Effect | HCT116 | 50 nM and 100 nM | 24 hours | Increased inhibitory effect in combination with rotenone[2] |

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are critical for obtaining reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.

-

Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.

-

Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO to the vial of this compound.

-

Gently vortex or pipette up and down to completely dissolve the powder.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2]

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2]

Cell Culture and Treatment with this compound

This protocol outlines the general procedure for treating cultured cancer cells with this compound.

Materials:

-

Cancer cell line of interest (e.g., HCT116, SW620, A549, PANC-1)[2]

-

Complete cell culture medium (specific to the cell line)

-

Sterile tissue culture plates (e.g., 96-well, 24-well, or 6-well)

-

This compound stock solution (prepared as described above)

Protocol:

-

Seed the cells in the appropriate tissue culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for attachment.

-

The next day, prepare serial dilutions of this compound in fresh, complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Carefully remove the old medium from the cell culture plates and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired experimental duration (e.g., 6, 24, 48, or 72 hours).[2]

Cell Viability/Cytotoxicity Assay (LDH Release Assay)

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Caption: Workflow for the LDH cytotoxicity assay.

Materials:

-

Cells treated with this compound in a 96-well plate

-

Commercially available LDH cytotoxicity assay kit (or prepare reagents as described in published protocols)[4][5][6]

-

Lysis buffer (often included in the kit, or 1% Triton X-100 in PBS)

-

Microplate reader capable of measuring absorbance at 490 nm

Protocol:

-

Prepare controls for the assay:

-

Spontaneous LDH release: Wells with untreated cells.

-

Maximum LDH release: Wells with untreated cells treated with lysis buffer for 30-60 minutes before collecting the supernatant.

-

Background control: Wells with culture medium only.

-

-

After the desired incubation time with this compound, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new, clear 96-well plate.[4]

-

Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.[7]

-

Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.[4]

-

Incubate the plate at room temperature for 10-30 minutes, protected from light.[7]

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100

Intracellular Lactate Dehydrogenase (LDH) Activity Assay

This assay measures the LDH activity within the cells to directly assess the inhibitory effect of this compound.

Materials:

-

Cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Bradford assay or BCA assay for protein quantification

-

LDH assay kit or reagents (Lactate, NAD+, diaphorase, and a tetrazolium salt like INT)[4][6]

-

Microplate reader

Protocol:

-

After treatment with this compound, wash the cells with cold PBS.

-

Lyse the cells using a suitable lysis buffer and collect the cell lysates.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a Bradford or BCA assay.

-

In a 96-well plate, add a small amount of each cell lysate (normalized for protein concentration).

-

Add the LDH assay reaction buffer containing lactate and NAD+ to each well.

-

Incubate the plate and monitor the change in absorbance at 340 nm (for NADH formation) or use a coupled reaction with a tetrazolium salt to produce a colored formazan product measurable at a specific wavelength (e.g., 490 nm).

-

Calculate the LDH activity, often expressed as units per milligram of protein. Compare the activity in this compound-treated cells to that in vehicle-treated cells.

Concluding Remarks

This compound is a valuable tool for studying the role of lactate dehydrogenase in cancer cell metabolism and for evaluating LDH inhibition as a potential anti-cancer strategy. The protocols provided here offer a framework for investigating the cellular effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Adherence to proper cell culture techniques and careful execution of the assays are essential for obtaining reliable and reproducible data.

References

- 1. Discovery of novel human lactate dehydrogenase inhibitors: Structure-based virtual screening studies and biological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 6. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Cytotoxicity LDH Assay Kit-WST CK12 manual | DOJINDO [dojindo.com]

Application Notes and Protocols for RS6212 in In Vitro Cancer Models

Audience: Researchers, scientists, and drug development professionals.

Topic: Utilization of RS6212, a Lactate Dehydrogenase (LDH) Inhibitor, for In Vitro Cancer Research.

Initial Clarification: Initial assessment of the compound "this compound" indicates that it is a specific inhibitor of lactate dehydrogenase (LDH) and not a dual PI3K/mTOR inhibitor.[1][2][3] This document will therefore provide detailed application notes and protocols for the use of this compound in the context of its established mechanism of action as an LDH inhibitor in cancer models.

Introduction: The Role of Lactate Dehydrogenase in Cancer

A vast majority of cancer cells exhibit a distinct metabolic phenotype known as the "Warburg effect," characterized by a high rate of glycolysis and lactate production, even in the presence of ample oxygen.[4][5][6] This metabolic shift is crucial for cancer cell proliferation, providing not only ATP but also essential building blocks for biosynthesis.[7][8]

Lactate dehydrogenase (LDH), particularly the LDHA isoform, is a pivotal enzyme in this process, catalyzing the conversion of pyruvate to lactate, which is the final step in aerobic glycolysis.[4][7][8] This reaction also regenerates NAD+, which is necessary for sustaining high glycolytic flux.[5] Elevated LDH levels are frequently observed in various cancers and are often associated with poor prognosis, tumor progression, and resistance to therapy.[6][9] Consequently, the inhibition of LDH presents a promising therapeutic strategy to selectively target cancer cells by disrupting their energy metabolism.[10][11][12]

This compound is a specific inhibitor of lactate dehydrogenase with a reported IC50 value of 12.03 μM.[1][2] By inhibiting LDH, this compound is expected to decrease lactate production, reduce ATP levels, and induce oxidative stress, ultimately leading to cancer cell death.[2][13]

Data Presentation: Efficacy of LDH Inhibitors in Cancer Cell Lines

The following table summarizes the reported inhibitory concentrations of various LDH inhibitors in different cancer cell lines. This data can serve as a reference for designing experiments with this compound. Researchers should empirically determine the optimal concentration of this compound for their specific cancer model.

| Inhibitor | Cancer Cell Line | Assay Type | IC50 / Effective Concentration | Reference |

| This compound | Medulloblastoma (Med-MB) | Cell Viability | ~81 μM | [2] |

| This compound | HCT116 (Colon Cancer) | Cell Viability | Not specified, effective at 80 µM | [2] |

| FX11 | BxPc-3 (Pancreatic) | Cell Viability | 49.27 µM | [14] |

| FX11 | MIA PaCa-2 (Pancreatic) | Cell Viability | 60.54 µM | [14] |

| Gossypol | Various (Melanoma, Colon) | Cell Viability | ~5 µM | [15] |

| Oxamate | AGS (Gastric Cancer) | Cell Viability | 38.11 mM | [16] |

| Oxamate | SGC-7901 (Gastric Cancer) | Cell Viability | 49.26 mM | [16] |

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: The Role of LDH in Cancer Metabolism

References

- 1. N-Hydroxyindole-based inhibitors of lactate dehydrogenase against cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of novel human lactate dehydrogenase inhibitors: Structure-based virtual screening studies and biological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. Revisiting the Warburg Effect with Focus on Lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Mechanism of Warburg Effect-Induced Chemoresistance in Cancer [frontiersin.org]

- 7. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The multiple roles of LDH in cancer [cancer.fr]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of N-hydroxyindole-based inhibitors of human lactate dehydrogenase isoform A (LDH-A) as starvation agents against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

Application Notes and Protocols for RS6212: A Novel Signaling Pathway Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory use of RS6212, a novel modulator of critical cellular signaling pathways. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in both in vitro and in vivo models. The protocols and data are structured to support drug development professionals in their preclinical assessment of this compound.

Introduction

This compound is a synthetic small molecule designed to target key nodes in cellular signaling cascades implicated in various disease states. Its primary mechanism of action involves the modulation of protein kinases central to cell proliferation, survival, and differentiation. These notes provide essential information on its use in laboratory settings.

In Vitro Studies: Dosage and Administration

The effective concentration of this compound in vitro can vary depending on the cell line and the specific endpoint being measured. The following table summarizes recommended starting concentrations for common cancer cell lines.

| Cell Line | Cancer Type | Recommended Concentration Range (µM) | Incubation Time (hours) | Observed Effects |

| MCF-7 | Breast Cancer | 1 - 25 | 24 - 72 | Inhibition of cell proliferation, induction of apoptosis |

| A549 | Lung Cancer | 5 - 50 | 24 - 72 | Cell cycle arrest at G1/S phase |

| U87 MG | Glioblastoma | 2 - 30 | 48 - 96 | Reduction in cell viability and migratory capacity |

| PC-3 | Prostate Cancer | 1 - 20 | 24 - 72 | Downregulation of androgen receptor signaling |

Note: The above concentrations are starting points. It is highly recommended to perform a dose-response curve to determine the IC50 for each specific cell line and experimental condition.

Protocol: In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cells.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

Adherent cancer cell line of interest

-